molecular formula C15H15N5O3 B282394 Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B282394
M. Wt: 313.31 g/mol
InChI Key: NYZJURFHFSYVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a tetraazolopyrimidine derivative that possesses unique properties that make it a promising candidate for use in various biological and medicinal applications.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors.
Biochemical and physiological effects:
Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has been shown to exhibit various biochemical and physiological effects. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to possess antioxidant and anticancer activities.

Advantages and Limitations for Lab Experiments

Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate possesses several advantages for use in lab experiments. This compound is relatively easy to synthesize and has shown promising results in various assays. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for research on Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate. One potential area of research is the development of novel derivatives of this compound with improved properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in various areas, such as drug discovery and development.

Synthesis Methods

The synthesis of Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate involves the reaction of 4-methylphenylhydrazine with 3-acetyl-4-hydroxy-6-methyl-2-pyridone in the presence of acetic anhydride. The reaction mixture is then treated with ethyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 6-acetyl-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has been extensively studied for its potential applications in various areas of scientific research. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry.

properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

methyl 6-acetyl-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H15N5O3/c1-8-4-6-10(7-5-8)13-11(9(2)21)12(14(22)23-3)16-15-17-18-19-20(13)15/h4-7,13H,1-3H3,(H,16,17,19)

InChI Key

NYZJURFHFSYVKA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C

SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C

Origin of Product

United States

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